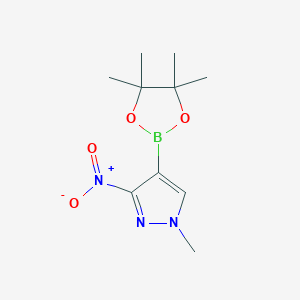
O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyano group, a methoxy group, and a dimethylcarbamothioate moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with dimethylthiocarbamoyl chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane. The reaction is carried out in a solvent like dimethylformamide (DMF) under nitrogen atmosphere at an elevated temperature of around 50°C. The product is then precipitated by the addition of water and purified by vacuum filtration .
Industrial Production Methods
While specific industrial production methods for O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and methoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like methanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the functional groups present in the compound.
Applications De Recherche Scientifique
O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate involves its interaction with molecular targets through its functional groups. The cyano and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the dimethylcarbamothioate moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-cyano-2-methoxybenzenesulfonyl chloride
- 4-mercapto-3-methoxybenzonitrile
- S-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate
Uniqueness
O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C11H12N2O2S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
O-(4-cyano-2-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H12N2O2S/c1-13(2)11(16)15-9-5-4-8(7-12)6-10(9)14-3/h4-6H,1-3H3 |
Clé InChI |
VJPSRRUOBAVWDM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)OC1=C(C=C(C=C1)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


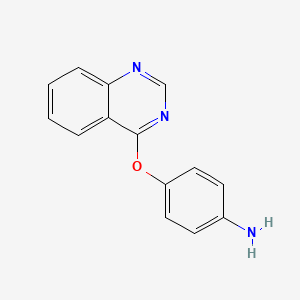
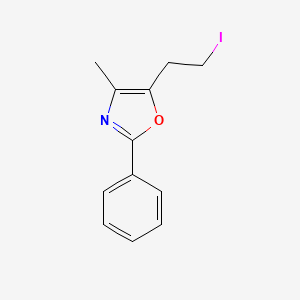
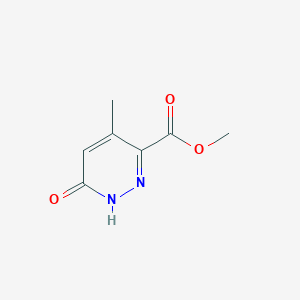
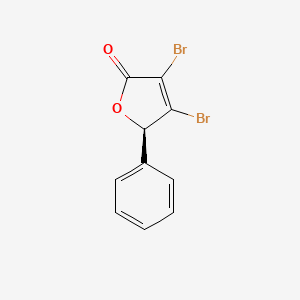

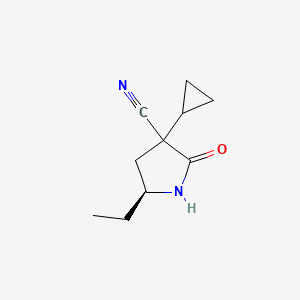
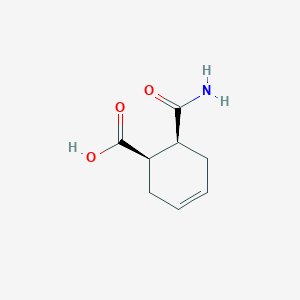
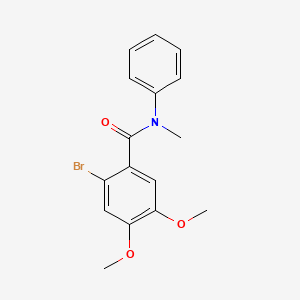
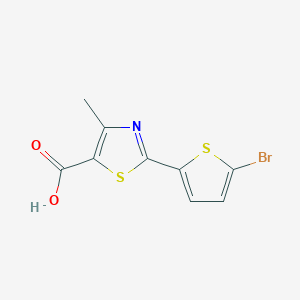
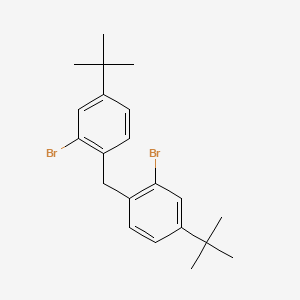
![5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899496.png)
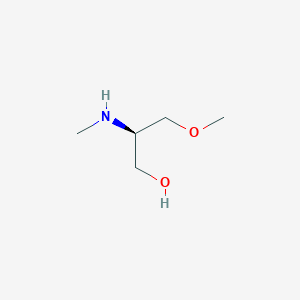
![3-[3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899504.png)
